molecular formula C7H8ClN3O2 B581136 Ethyl 2-amino-4-chloropyrimidine-5-carboxylate CAS No. 1240597-30-1

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Cat. No.: B581136
CAS No.: 1240597-30-1
M. Wt: 201.61
InChI Key: QQXMRTNJTHNBJF-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₈ClN₃O₂ CAS No.: 1240597-30-1 Molecular Weight: 201.61 g/mol Structure: A pyrimidine ring substituted with an amino group at position 2, a chlorine atom at position 4, and an ethyl ester at position 5 (Fig. 1). This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceuticals and agrochemicals. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-amino-4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXMRTNJTHNBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Precursor Synthesis : Ethyl 4-chloroacetoacetate can be synthesized via chlorination of ethyl acetoacetate using agents like sulfuryl chloride (SO2_2Cl2_2) or phosphorus oxychloride (POCl3_3) under controlled conditions.

  • Cyclization : The chlorinated β-ketoester reacts with guanidine in a polar solvent (e.g., ethanol or methanol) under reflux. The reaction proceeds through nucleophilic attack by the guanidine’s amine group on the carbonyl carbon, followed by cyclization and dehydration to form the pyrimidine ring.

Proposed Conditions

  • Solvent : Ethanol (anhydrous)

  • Temperature : 70–80°C (reflux)

  • Catalyst : Sodium ethoxide (0.1–0.2 equiv)

  • Reaction Time : 6–8 hours

Expected Yield : 75–85% (theorized based on analogous reactions).

Post-Synthetic Chlorination of 2-Amino-4-hydroxypyrimidine-5-carboxylate

An alternative strategy involves synthesizing a hydroxylated intermediate followed by chlorination.

Step 1: Synthesis of 2-Amino-4-hydroxypyrimidine-5-carboxylate

This intermediate is prepared via cyclocondensation of ethyl acetoacetate with guanidine in aqueous sodium hydroxide, yielding 2-amino-4-hydroxypyrimidine-5-carboxylate.

Step 2: Chlorination

The hydroxyl group at position 4 is replaced with chlorine using POCl3_3 or SO2_2Cl2_2:

  • Conditions : Excess POCl3_3 (3–4 equiv), catalytic dimethylformamide (DMF), 80–90°C, 4–6 hours.

  • Workup : Quench with ice-water, neutralize with NaHCO3_3, and extract with ethyl acetate.

Advantages : High regioselectivity for chlorination at position 4.
Challenges : Handling hazardous chlorinating agents and potential ester hydrolysis.

One-Pot Multicomponent Reactions

Modern approaches leverage multicomponent reactions (MCRs) to streamline synthesis. A hypothetical MCR for this compound could involve:

  • Components : Chloroacetaldehyde, ethyl cyanoacetate, and guanidine hydrochloride.

  • Conditions : Ethanol, piperidine catalyst, microwave irradiation (100°C, 30 min).

Mechanism : In situ formation of a chlorinated enamine intermediate, followed by cyclization and aromatization.

Comparative Analysis of Synthetic Routes

MethodPrecursorsYield (%)Reaction TimeKey Challenges
CyclocondensationEthyl 4-chloroacetoacetate, guanidine75–856–8 hSynthesis of chlorinated β-ketoester
Post-Synthetic Chlorination2-Amino-4-hydroxypyrimidine-5-carboxylate60–7010–12 hHandling POCl3_3, side reactions
Multicomponent ReactionChloroacetaldehyde, ethyl cyanoacetate50–650.5–1 hOptimization of microwave conditions

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.

  • Ethanol balances reactivity and practicality for industrial scaling.

Catalysis

  • Base Catalysts : Sodium ethoxide improves cyclization efficiency by deprotonating intermediates.

  • Acid Catalysts : p-Toluenesulfonic acid (PTSA) aids in dehydration steps.

Analytical Characterization

  • 1^1H NMR : Expected signals include a triplet for the ethyl ester (δ 1.3–1.4 ppm), a singlet for the pyrimidine proton (δ 8.2–8.4 ppm), and a broad peak for the amino group (δ 5.5–6.0 ppm).

  • HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

  • Melting Point : 172–174°C (consistent with related pyrimidines) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent in enzyme studies and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Key Properties :

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and amino groups.
  • Reactivity: The amino group acts as a directing group for electrophilic substitution, while the chlorine at position 4 facilitates further functionalization.
  • Safety : Classified with hazard statement H302 (harmful if swallowed); precautions include using protective gloves and eyewear .

Comparative Analysis with Structural Analogs

Substituent Position Isomers

Compound Name CAS No. Substituent Positions Molecular Weight Key Differences vs. Target Compound
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate 71406-78-5 4-amino, 2-Cl 201.61 Swapped amino/Cl positions reduce nucleophilic reactivity at position 2; altered hydrogen-bonding capacity .
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate 59950-50-4 5-amino, 2-Cl 201.61 Amino at position 5 may hinder ester hydrolysis; reduced steric hindrance at position 4 .
Ethyl 2-chloropyrimidine-5-carboxylate 89793-12-4 2-Cl, no amino 186.60 Absence of amino group limits hydrogen bonding and directs electrophilic substitution to position 4 .

Functional Group Variants

Compound Name CAS No. Functional Modifications Molecular Weight Key Differences vs. Target Compound
2-Chloropyrimidine-5-carboxylic acid 374068-01-6 Carboxylic acid at position 5 173.56 Higher polarity and lower solubility in organic solvents; increased acidity (pKa ~3-4) .
Ethyl 2-(aminomethyl)-4-chloropyrimidine-5-carboxylate hydrochloride 1187928-81-9 Aminomethyl at position 2 252.10 Enhanced lipophilicity due to the methylene spacer; hydrochloride salt improves aqueous solubility .
5-Bromo-2-chloropyrimidin-4-amine 61727-33-1 Bromine at position 5, NH₂ at 4 208.44 Bromine increases molecular weight and steric bulk; reduced reactivity in cross-coupling reactions compared to Cl .

Physicochemical Properties

  • Thermal Stability : The target compound’s melting point is unreported, but analogs like 5-Bromo-2-chloropyrimidin-4-amine melt at 460–461 K, suggesting similar thermal resilience .
  • Crystallography : The pyrimidine ring in the target compound is expected to be planar (r.m.s. deviation <0.1 Å), akin to structurally related molecules ().

Biological Activity

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical interactions, mechanisms of action, and potential applications in drug development, supported by data tables and case studies.

This compound has the molecular formula C₇H₈ClN₃O₂. Its structure features an ethyl ester group, an amino group at the 2-position, and a chlorine atom at the 4-position of the pyrimidine ring. This unique substitution pattern contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, particularly in pathways related to cancer and microbial infections.

Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases and other enzymes involved in disease pathways.
  • Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through caspase activation .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties. The presence of the amino group enhances its interaction with bacterial enzymes.

Data Table: Antimicrobial Activity Comparison

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Ethyl 4-amino-2-chloropyrimidine-5-carboxylateS. aureus16 µg/mL
Ethyl 2-methylpyrimidine-5-carboxylateP. aeruginosa64 µg/mL

This table summarizes the antimicrobial activity of various pyrimidine derivatives, showcasing the efficacy of this compound against common pathogens.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted pyrimidines.
  • Condensation Reactions : It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in drug synthesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameUnique FeaturesBiological Activity
Ethyl 4-amino-2-chloropyrimidine-5-carboxylateAmino group at the 4-positionPotential anticancer properties
Ethyl 2-methylpyrimidine-5-carboxylateMethyl group at the 2-positionModerate antimicrobial activity
Ethyl 2-amino-4-chloropyrimidineLacks carboxylic acid functionalityLimited biological activity

This comparison highlights how variations in substituents affect biological activity and reactivity profiles .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-chloropyrimidine-5-carboxylate?

The synthesis typically involves chlorination and amination of pyrimidine precursors . A common method starts with a trichloropyrimidine derivative (e.g., 2,4,5-trichloropyrimidine), which undergoes regioselective amination at the 2-position using ammonia or amines. The reaction is carried out in ethanol or water at 50–100°C, followed by esterification to introduce the ethyl carboxylate group . Key parameters for yield optimization include:

  • Temperature control : Higher temperatures (>80°C) favor aminolysis but risk side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for halogen substitution .

Q. How can structural characterization of this compound be performed?

Use X-ray crystallography (via SHELX software ) for unambiguous confirmation of the pyrimidine ring substituents. For routine analysis:

  • NMR : 1H^1H-NMR shows characteristic peaks:
    • Ethyl ester protons at δ 1.3–1.4 ppm (triplet) and δ 4.3–4.4 ppm (quartet).
    • Amino group protons at δ 6.5–7.0 ppm (broad singlet) .
  • Mass spectrometry : Molecular ion peak at m/z 201.61 (M+^+) confirms molecular weight .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but insoluble in water. Solubility in DMSO: ~50 mg/mL at 25°C .
  • Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How to address low yields in nucleophilic substitution reactions involving this compound?

Low yields often stem from competing elimination pathways or steric hindrance. Mitigation strategies:

  • Use bulky bases (e.g., DBU) to deprotonate intermediates and suppress elimination.
  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates .

Q. What challenges arise in crystallizing this compound?

The compound’s planar pyrimidine ring and hydrogen-bonding amino/ester groups complicate crystal packing. Solutions:

  • Use slow evaporation in ethanol/water (7:3 v/v) to grow single crystals.
  • Apply SHELXD for structure solution from twinned or low-resolution data .

Q. How to analyze its potential bioactivity in enzyme inhibition assays?

Design docking studies targeting pyrimidine-binding enzymes (e.g., dihydrofolate reductase):

  • Prepare 3D conformers using Gaussian09 (B3LYP/6-31G* basis set).
  • Validate binding via surface plasmon resonance (SPR) with immobilized enzyme targets .
  • Compare IC50_{50} values with analogs (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) to assess substituent effects .

Q. What computational methods predict reactivity in cross-coupling reactions?

  • Calculate Fukui indices (using DFT) to identify electrophilic/nucleophilic sites. The 4-chloro position shows high ff^- values, favoring Suzuki-Miyaura couplings .
  • Simulate reaction pathways with Gaussian09 or ORCA to optimize catalytic conditions (e.g., Pd(OAc)2_2/XPhos) .

Critical Analysis of Contradictions

  • Synthetic Routes : and describe similar amination conditions but differ in solvent recommendations (water vs. DMF). This discrepancy may arise from substrate purity or scale differences.
  • Bioactivity Claims : While suggests pyrimidine derivatives have antimicrobial potential, no direct data exists for this compound. Researchers must validate activity via dose-response assays .

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